molecular formula C21H20BrClN4O3 B13029616 N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine

Cat. No.: B13029616
M. Wt: 491.8 g/mol
InChI Key: ZSSNMFNPXPDFEG-UHFFFAOYSA-N
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Description

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine (CAS No. 2177266-36-1) is a pyrimidine derivative characterized by a 2-chloro-5-phenylpyrimidin-4-amine core substituted with a methyl group and a 4-(3-bromo-5-nitrophenoxy)butyl chain. This compound is commercially available as a building block for pharmaceutical and chemical research . Its structure combines electron-withdrawing groups (bromo, nitro) and lipophilic moieties (phenyl, butyl chain), which may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C21H20BrClN4O3

Molecular Weight

491.8 g/mol

IUPAC Name

N-[4-(3-bromo-5-nitrophenoxy)butyl]-2-chloro-N-methyl-5-phenylpyrimidin-4-amine

InChI

InChI=1S/C21H20BrClN4O3/c1-26(20-19(14-24-21(23)25-20)15-7-3-2-4-8-15)9-5-6-10-30-18-12-16(22)11-17(13-18)27(28)29/h2-4,7-8,11-14H,5-6,9-10H2,1H3

InChI Key

ZSSNMFNPXPDFEG-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br)C2=NC(=NC=C2C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenyl group: This step may involve a substitution reaction where a phenyl group is introduced to the pyrimidine ring.

    Attachment of the butyl chain: This involves the reaction of a butyl halide with the pyrimidine core.

    Introduction of the bromo and nitro groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Final assembly: The final step involves coupling the various fragments under specific conditions to form the target compound.

Chemical Reactions Analysis

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Scientific Research Applications

N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The compound shares its pyrimidine backbone with several analogs, but key differences in substituents define its uniqueness:

Compound Name Substituents at Pyrimidine Positions Molecular Weight Key Structural Differences
Target Compound (CAS 2177266-36-1) 2-Cl, 5-Ph, 4-N-(butyl-Br-NO₂-phenoxy) 563.81 g/mol* Nitro and bromophenoxy butyl chain
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine 2-Cl, 5-Br, 4-N-(4-FPh) 302.53 g/mol Fluorophenyl group; lacks nitro and alkyl chain
5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine 2-Cl, 5-Br, 4-N-(pyridin-4-ylmethyl) 299.55 g/mol Pyridine-methyl group; simpler side chain
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 2-NO₂Ph, 6-Ph, 4-N-benzyl 382.41 g/mol Nitrophenyl at C2; benzyl group at C4

*Calculated based on formula C₂₁H₂₀BrClN₄O₃.

Key Observations :

  • Lipophilicity : The butyl chain and phenyl group increase hydrophobicity relative to pyridine-methyl derivatives , which may influence membrane permeability.

Physicochemical Properties

  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to ethoxy or methoxy analogs (e.g., ). However, the butyl chain could enhance lipid solubility, similar to BAK4-51, a D3 receptor antagonist with moderate lipophilicity .
  • Stability: Nitro groups are generally stable under physiological conditions, but the bromophenoxy moiety may pose photodegradation risks, as seen in halogenated aromatics .

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